molecular formula C16H17N5O3 B2913008 2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 866145-88-2

2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione

Katalognummer: B2913008
CAS-Nummer: 866145-88-2
Molekulargewicht: 327.344
InChI-Schlüssel: SCRPVZUQVXXIHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with a 1,2-diamino group, a methyl group at position 4, and a 6-oxo moiety. A propyl linker connects the pyrimidine to a 1H-isoindole-1,3(2H)-dione group, a phthalimide derivative known for its electron-withdrawing properties.

Eigenschaften

IUPAC Name

2-[3-(1,2-diamino-4-methyl-6-oxopyrimidin-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-10(15(24)21(18)16(17)19-9)7-4-8-20-13(22)11-5-2-3-6-12(11)14(20)23/h2-3,5-6H,4,7-8,18H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPVZUQVXXIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)N)N)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Identification
The compound 2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione, with CAS number 866145-88-2, has a molecular formula of C16H17N5O3 and a molecular weight of 327.34 g/mol. This compound exhibits a complex structure that suggests potential for various biological activities due to its diverse functional groups.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Preliminary studies suggest that it acts as an inhibitor of specific kinases involved in cancer cell proliferation. For example, similar compounds have shown effectiveness in inhibiting MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13. The concentrations required for 50% growth inhibition (GI50) were approximately 0.3 µM and 1.2 µM respectively for these cell lines .

The proposed mechanism of action involves the inhibition of the MAPK signaling pathway, which is often constitutively active in various solid tumors. By inhibiting this pathway, the compound may induce cell cycle arrest and apoptosis in cancer cells. In studies involving related compounds, significant down-regulation of phospho-ERK1/2 and downstream effectors was observed, indicating effective pathway modulation .

Case Studies and Experimental Data

A notable study evaluated the effects of similar isoindole derivatives on cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth through various mechanisms, including apoptosis induction and cell cycle arrest at the G0/G1 phase.

Compound Cell Line GI50 (µM) Mechanism
Compound AMV4-110.3MEK1/2 Inhibition
Compound BMOLM131.2MAPK Pathway Inhibition

Antiviral Activity

Emerging evidence also suggests potential antiviral properties for compounds related to isoindole structures. For instance, some studies have indicated that modifications to the pyrimidine ring can enhance activity against viral targets such as HIV integrase and reverse transcriptase . The biological activity against viruses is often measured using IC50 values, with some derivatives showing efficacy at low micromolar concentrations.

Toxicity and Pharmacokinetics

In toxicity studies involving similar compounds, dose-dependent effects were observed in animal models. The pharmacokinetic profile showed high oral bioavailability and systemic exposure correlating with therapeutic effects in targeted tissues . Monitoring plasma drug levels and tissue concentrations has been crucial for understanding the relationship between efficacy and toxicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to pyrimidine derivatives reported in Molecules (2011) . These analogs share a pyrimidin-2,4-dione core but differ in substituents and attached groups, leading to variations in physicochemical and biological properties.

Substituent Analysis and Structural Implications

Table 1: Substituent Comparison and Hypothesized Effects
Compound Name/ID Pyrimidine Substituents Attached Group/Modification Key Properties (Inferred)
Target Compound 1,2-diamino, 4-methyl, 6-oxo Propyl-isoindole-dione High polarity (diamino), electron withdrawal (isoindole-dione)
Compounds 4–6 5-methyl, 2,4-dione Propyl with benzyloxy groups Hydrophobic (benzyl), stability (protected hydroxyls)
Compounds 7–9 5-methyl, 2,4-dione Propyl with hydroxy/hydroxymethyl High solubility (polar hydroxy), reactivity (unprotected)
Compound 13 5-methyl, 2,4-dione, 3-fluoro Propyl with fluoro/hydroxymethyl Enhanced electronegativity (fluoro), metabolic stability

Key Differences and Functional Impact

Amino vs. Methoxy/Benzyloxy Groups: The target compound’s 1,2-diamino group increases hydrogen-bonding capacity compared to methoxymethyl or benzyloxy substituents in Compounds 4–9 . This could improve solubility and target binding in biological systems. Benzyloxy groups in Compounds 4–6 are typically used as protecting groups, suggesting synthetic intermediates rather than final bioactive molecules.

Isoindole-dione vs. In contrast, Compounds 7–9 feature hydroxy groups, which may confer antioxidant properties or susceptibility to oxidation. Compound 13’s fluoro substituent enhances electronegativity, possibly improving receptor binding or metabolic stability compared to the target compound’s diamino group.

Methyl vs. Fluoro Substitution :

  • The 4-methyl group in the target compound may sterically hinder interactions compared to the 3-fluoro group in Compound 13 , which could enhance dipole interactions.

Research Findings and Hypotheses

While direct data on the target compound are unavailable, inferences can be drawn from structural analogs:

  • Solubility: Compounds 7–9 with hydroxy groups likely exhibit higher aqueous solubility than the benzyloxy-protated Compounds 4–6 . The target compound’s diamino group may further enhance solubility.
  • Stability : Benzyloxy groups in Compounds 4–6 improve stability during synthesis but require deprotection for bioactivity. The isoindole-dione group in the target compound may confer inherent stability.
  • Compound 13’s fluoro group highlights the role of halogens in optimizing pharmacokinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.